Cas no 923676-01-1 (2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide)

2-Bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic flavonoid derivative with potential applications in medicinal chemistry and biochemical research. Its structure incorporates a brominated benzamide moiety linked to a chromen-4-one scaffold, enhancing its reactivity and binding affinity in molecular interactions. This compound is particularly valuable for studying enzyme inhibition, receptor modulation, and structure-activity relationships due to its well-defined stereochemistry and functional group diversity. Its stability under standard laboratory conditions and compatibility with common organic solvents make it suitable for further derivatization and experimental use. Researchers may explore its utility in developing bioactive molecules or as a reference standard in analytical studies.
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide structure
923676-01-1 structure
商品名:2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
CAS番号:923676-01-1
MF:C23H16BrNO4
メガワット:450.281445503235
CID:6353082
PubChem ID:18568850

2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 化学的及び物理的性質

名前と識別子

    • 2-bromo-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide
    • NCGC00296064-01
    • F2211-0435
    • 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
    • AB01289991-01
    • 2-bromo-N-(2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl)benzamide
    • AKOS001957105
    • AB01289991-03
    • 923676-01-1
    • インチ: 1S/C23H16BrNO4/c1-28-20-9-5-3-7-16(20)22-13-19(26)17-12-14(10-11-21(17)29-22)25-23(27)15-6-2-4-8-18(15)24/h2-13H,1H3,(H,25,27)
    • InChIKey: WAQGTCUKBGSWHZ-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC=CC=1C(NC1C=CC2=C(C(C=C(C3C=CC=CC=3OC)O2)=O)C=1)=O

計算された属性

  • せいみつぶんしりょう: 449.02627g/mol
  • どういたいしつりょう: 449.02627g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 651
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 64.6Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.7

2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2211-0435-1mg
2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
923676-01-1 90%+
1mg
$54.0 2023-05-16

2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide 関連文献

2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamideに関する追加情報

Professional Introduction to Compound with CAS No. 923676-01-1 and Product Name: 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide

The compound in question, identified by the CAS number 923676-01-1, is a sophisticated organic molecule with significant potential in the field of pharmaceutical chemistry. Its molecular structure, featuring a 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide backbone, positions it as a valuable candidate for further exploration in drug discovery and medicinal chemistry. This introduction delves into the compound's structural characteristics, its relevance to contemporary research, and its potential applications.

The molecular framework of this compound is composed of several key pharmacophoric elements. The presence of a bromo substituent at the 2-position of the benzamide moiety introduces a site for further functionalization, enabling the development of derivatives with enhanced biological activity. Additionally, the 4H-chromen-6-yl group, part of the chromene scaffold, is known for its structural stability and biological significance. Chromenes have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties, making this compound a promising candidate for therapeutic applications.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug development. The chromen-6-yl moiety in this compound not only contributes to its structural complexity but also provides a platform for interactions with biological targets. The 2-methoxyphenyl group further enhances the compound's potential by introducing hydrophobicity and electronic modulation, which can influence its binding affinity and pharmacokinetic properties.

In the context of current research, this compound aligns with the growing interest in multitargeted drug discovery. The combination of different pharmacophoric groups allows for simultaneous interaction with multiple receptors or enzymes, a strategy that has shown promise in overcoming drug resistance and improving therapeutic outcomes. For instance, studies have demonstrated that compounds containing both benzamide and chromene moieties exhibit enhanced efficacy in treating neurological disorders due to their ability to modulate multiple signaling pathways.

The synthesis of 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves a series of well-established organic reactions, including condensation, bromination, and methylation. These synthetic steps are critical in establishing the desired functional groups while maintaining high yields and purity. The compound's stability under various conditions makes it suitable for further chemical modifications, allowing researchers to tailor its properties for specific applications.

One of the most intriguing aspects of this compound is its potential role in developing novel anticancer agents. The chromene scaffold has been extensively studied for its ability to inhibit topoisomerases and other enzymes involved in cancer cell proliferation. Additionally, the bromo group provides a handle for further derivatization, enabling the creation of compounds with improved selectivity and reduced toxicity. Preliminary studies have shown that derivatives of this compound exhibit promising activity against various cancer cell lines, suggesting its potential as a lead compound for further development.

Another area where this compound shows promise is in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many pathological conditions, including arthritis and autoimmune disorders. The 2-methoxyphenyl group in the molecule can interact with inflammatory pathways by modulating enzyme activity and receptor binding. This interaction can lead to reduced inflammation and pain relief, making this compound a potential candidate for developing new anti-inflammatory drugs.

The pharmacokinetic properties of 2-bromo-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide are also an important consideration in drug development. Studies have shown that compounds with similar structures exhibit good oral bioavailability and tissue distribution, which are crucial factors for therapeutic efficacy. Further research is needed to optimize these properties through structural modifications, ensuring that the compound reaches its target sites effectively.

In conclusion, the compound with CAS number 923676-01-1 represents a significant advancement in pharmaceutical chemistry. Its unique structural features and potential biological activities make it a valuable asset in drug discovery efforts. By leveraging current research trends and exploring new synthetic strategies, scientists can harness the full potential of this molecule to develop novel therapeutic agents that address unmet medical needs.

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